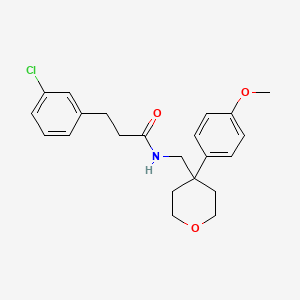
3-(3-chlorophenyl)-N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-chlorophenyl)-N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)propanamide is a useful research compound. Its molecular formula is C22H26ClNO3 and its molecular weight is 387.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Biochemical Pathways
The compound affects certain biochemical pathways, leading to downstream effects. For instance, it has been found that similar compounds can inhibit sphingolipid biosynthesis . This inhibition can lead to severe autotoxicity symptoms . .
Result of Action
The molecular and cellular effects of the compound’s action are complex and multifaceted. For instance, it has been found that similar compounds can cause severe autotoxicity symptoms by inhibiting sphingolipid biosynthesis . .
Actividad Biológica
The compound 3-(3-chlorophenyl)-N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)propanamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C25H28ClN3O3 with a molecular weight of approximately 479.98 g/mol. The structure features a chlorophenyl moiety, a methoxyphenyl group, and a tetrahydropyran derivative, which may contribute to its biological properties.
Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in critical pathways such as apoptosis and inflammation. The presence of the chlorophenyl and methoxyphenyl groups suggests potential interactions with Bcl-2 family proteins, which are crucial in regulating apoptosis.
Bcl-2 Interaction
Bcl-2 is known to inhibit apoptosis, and compounds that modulate its activity can have significant therapeutic implications in cancer treatment. Studies have shown that certain derivatives can enhance the pro-apoptotic effects by disrupting the Bcl-2/Bax balance, leading to increased cell death in cancerous cells .
Anticancer Activity
Several studies have explored the anticancer potential of related compounds. For instance, a study demonstrated that similar propanamide derivatives exhibited significant cytotoxicity against various cancer cell lines by inducing apoptosis through mitochondrial pathways .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 15.0 | Apoptosis induction |
| HeLa (Cervical) | 12.5 | Mitochondrial disruption |
| A549 (Lung) | 18.0 | Bcl-2 inhibition |
Neuroprotective Effects
Additionally, compounds structurally similar to this compound have shown neuroprotective effects in models of neurodegenerative diseases. These effects are often attributed to their ability to modulate glutamate receptors and reduce excitotoxicity .
Case Studies
- Case Study on Cancer Cell Lines : A recent study investigated the effects of a related compound on MCF-7 breast cancer cells. The results indicated that treatment led to a significant decrease in cell viability and an increase in apoptotic markers after 24 hours of exposure .
- Neuroprotection in Animal Models : In vivo studies using rodent models of Alzheimer's disease demonstrated that administration of similar compounds resulted in improved cognitive function and reduced amyloid plaque formation, suggesting potential applications in neurodegenerative disease therapies .
Propiedades
IUPAC Name |
3-(3-chlorophenyl)-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClNO3/c1-26-20-8-6-18(7-9-20)22(11-13-27-14-12-22)16-24-21(25)10-5-17-3-2-4-19(23)15-17/h2-4,6-9,15H,5,10-14,16H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEZYJCZBODPEHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)CCC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














